delta(8)-Thc-11-oic acid
Overview
Description
Delta(8)-tetrahydrocannabinol-11-oic acid is a minor psychoactive phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis, but differs by the position of a double bond in its molecular structure. Delta(8)-tetrahydrocannabinol-11-oic acid is known for its milder psychoactive effects compared to delta(9)-tetrahydrocannabinol and has been gaining attention for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta(8)-tetrahydrocannabinol-11-oic acid can be synthesized from cannabidiol (CBD) extracted from hemp. The process involves isomerization of cannabidiol using various acids or other catalysts. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating the mixture to a specific temperature to facilitate the conversion .
Industrial Production Methods
Industrial production of delta(8)-tetrahydrocannabinol-11-oic acid involves large-scale extraction of cannabidiol from hemp, followed by chemical conversion to delta(8)-tetrahydrocannabinol-11-oic acid. This process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Delta(8)-tetrahydrocannabinol-11-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert delta(8)-tetrahydrocannabinol-11-oic acid to other cannabinoids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various cannabinoid derivatives with potential therapeutic properties. These derivatives can exhibit different pharmacological effects and may be used in the development of new medications .
Scientific Research Applications
Delta(8)-tetrahydrocannabinol-11-oic acid has several scientific research applications:
Biology: Research on delta(8)-tetrahydrocannabinol-11-oic acid focuses on its interaction with the endocannabinoid system and its effects on biological processes.
Medicine: The compound is being investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and anti-anxiety effects.
Industry: Delta(8)-tetrahydrocannabinol-11-oic acid is used in the development of new cannabis-based products, including pharmaceuticals and wellness products
Mechanism of Action
Delta(8)-tetrahydrocannabinol-11-oic acid exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. It primarily interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to various physiological effects, including modulation of pain, mood, and appetite. The compound’s mechanism of action involves inhibition of adenylate cyclase and reduction of cyclic AMP levels, which affects neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Delta(8)-tetrahydrocannabinol-11-oic acid is similar to other cannabinoids, such as:
Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its stronger psychoactive effects.
Cannabidiol: A non-psychoactive cannabinoid with various therapeutic properties.
Delta(10)-tetrahydrocannabinol: Another isomer of tetrahydrocannabinol with unique properties.
Uniqueness
Delta(8)-tetrahydrocannabinol-11-oic acid is unique due to its milder psychoactive effects and potential therapeutic applications. Its stability and ease of synthesis make it an attractive compound for research and industrial applications .
Properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8,10-11,15-16,22H,4-7,9,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXAQFMAFTSRU-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960300 | |
Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39690-06-7 | |
Record name | Δ8-THC-11-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39690-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta(6)-Tetrahydrocannabinol-7-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039690067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CARBOXY-11-NOR-.DELTA.-8-TETRAHYDROCANNABINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685ZU7K3SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is delta(8)-tetrahydrocannabinol-11-oic acid formed in the body?
A: Delta(8)-tetrahydrocannabinol-11-oic acid is a major metabolite of delta(8)-tetrahydrocannabinol (delta(8)-THC) produced through a two-step oxidation process in the liver. First, delta(8)-THC is hydroxylated at the 11th carbon atom by cytochrome P450 enzymes, primarily the IIC11 isoform [, ]. This forms 11-hydroxy-delta(8)-tetrahydrocannabinol, which is further oxidized to delta(8)-tetrahydrocannabinol-11-oic acid [, ].
Q2: What is the significance of cytochrome P450 IIC11 in the metabolism of delta(8)-THC?
A: Research shows that among various cytochrome P450 isozymes, IIC11 exhibits the highest catalytic activity in converting 11-oxo-delta(8)-tetrahydrocannabinol to delta(8)-tetrahydrocannabinol-11-oic acid []. Additionally, antibodies targeting IIC11 significantly inhibit this conversion in rat liver microsomes, suggesting its prominent role in delta(8)-THC metabolism [].
Q3: Does delta(8)-tetrahydrocannabinol-11-oic acid interact with drug-metabolizing enzymes?
A: Research indicates that delta(8)-tetrahydrocannabinol-11-oic acid, along with delta(8)-THC and its other metabolites, can bind to cytochrome P450 enzymes in mouse liver microsomes, albeit with lower affinity compared to delta(8)-THC itself []. While it stimulates NADPH oxidation, indicating interaction with the enzyme system, its overall effect on specific drug-metabolizing enzymes requires further investigation [].
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